molecular formula C22H19N5S B11406211 1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine

1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine

Cat. No.: B11406211
M. Wt: 385.5 g/mol
InChI Key: HVISPKODTRWTSI-UHFFFAOYSA-N
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Description

1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that features a combination of benzodiazole, pyrazole, and thiophene moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings suggests that it may exhibit a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the benzodiazole and thiophene moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is likely to involve multiple pathways due to its complex structure. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The aromatic rings may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its combination of benzodiazole, pyrazole, and thiophene rings, which may confer a unique set of biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H19N5S

Molecular Weight

385.5 g/mol

IUPAC Name

1-methyl-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C22H19N5S/c1-26-19-11-6-5-10-18(19)24-22(26)23-14-16-15-27(17-8-3-2-4-9-17)25-21(16)20-12-7-13-28-20/h2-13,15H,14H2,1H3,(H,23,24)

InChI Key

HVISPKODTRWTSI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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